molecular formula C12H14N2O3 B13818468 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- CAS No. 30204-53-6

2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy-

Cat. No.: B13818468
CAS No.: 30204-53-6
M. Wt: 234.25 g/mol
InChI Key: YRYXECXHQVKUMW-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Urea Derivatives: Using urea derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Condensation Reactions: Employing condensation reactions between amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: A closely related compound with similar structural features.

    5,6-Dihydro-2,4(1H,3H)-pyrimidinedione: Another derivative with slight structural variations.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

30204-53-6

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(2-phenylethoxy)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H14N2O3/c15-11-6-8-14(12(16)13-11)17-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15,16)

InChI Key

YRYXECXHQVKUMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)OCCC2=CC=CC=C2

Origin of Product

United States

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